3-Butyn-1-ol, 4-(trimethylgermyl)-
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Overview
Description
3-Butyn-1-ol, 4-(trimethylgermyl)- is an organogermanium compound with the molecular formula C7H14GeO. This compound is characterized by the presence of a butynol group attached to a trimethylgermyl moiety. It is a versatile compound used in various chemical reactions and has applications in different fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Butyn-1-ol, 4-(trimethylgermyl)- typically involves the reaction of 3-butyn-1-ol with trimethylgermanium chloride in the presence of a base such as sodium hydride or potassium tert-butoxide. The reaction is carried out under an inert atmosphere, usually nitrogen or argon, to prevent oxidation. The reaction mixture is stirred at room temperature or slightly elevated temperatures until the reaction is complete. The product is then purified by distillation or chromatography.
Industrial Production Methods
On an industrial scale, the production of 3-Butyn-1-ol, 4-(trimethylgermyl)- follows similar synthetic routes but with optimized reaction conditions to ensure higher yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency of the production process. Additionally, the purification steps are scaled up using industrial-grade distillation and chromatography equipment.
Chemical Reactions Analysis
Types of Reactions
3-Butyn-1-ol, 4-(trimethylgermyl)- undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can convert the triple bond to a double or single bond, forming alkenes or alkanes.
Substitution: The trimethylgermyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) as reducing agents.
Substitution: Nucleophiles such as halides (Cl-, Br-) or organometallic reagents (Grignard reagents) are used for substitution reactions.
Major Products
Oxidation: Aldehydes, carboxylic acids.
Reduction: Alkenes, alkanes.
Substitution: Various substituted organogermanium compounds.
Scientific Research Applications
3-Butyn-1-ol, 4-(trimethylgermyl)- has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a precursor for the synthesis of more complex organogermanium compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a therapeutic agent.
Industry: Utilized in the production of specialty chemicals, materials science, and as a catalyst in various industrial processes.
Mechanism of Action
The mechanism of action of 3-Butyn-1-ol, 4-(trimethylgermyl)- involves its interaction with molecular targets such as enzymes and receptors. The compound can form covalent bonds with nucleophilic sites on proteins, altering their function. Additionally, the trimethylgermyl group can enhance the lipophilicity of the compound, facilitating its penetration into biological membranes and increasing its bioavailability.
Comparison with Similar Compounds
Similar Compounds
3-Butyn-1-ol: A simpler analog without the trimethylgermyl group.
4-Trimethylgermyl-1-butyne: Similar structure but lacks the hydroxyl group.
Uniqueness
3-Butyn-1-ol, 4-(trimethylgermyl)- is unique due to the presence of both the butynol and trimethylgermyl groups, which confer distinct chemical reactivity and biological activity. The combination of these functional groups allows for a broader range of applications compared to its simpler analogs.
Properties
CAS No. |
186904-90-5 |
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Molecular Formula |
C7H14GeO |
Molecular Weight |
186.82 g/mol |
IUPAC Name |
4-trimethylgermylbut-3-yn-1-ol |
InChI |
InChI=1S/C7H14GeO/c1-8(2,3)6-4-5-7-9/h9H,5,7H2,1-3H3 |
InChI Key |
GMRXBOBFTKQNSJ-UHFFFAOYSA-N |
Canonical SMILES |
C[Ge](C)(C)C#CCCO |
Origin of Product |
United States |
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